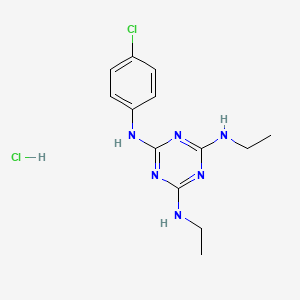

N2-(4-chlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

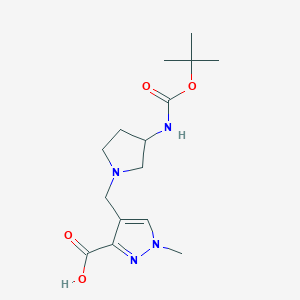

The compound is a triazine derivative with a chlorophenyl group and two ethylamine groups attached. Triazines are a class of nitrogen-containing heterocycles. The chlorophenyl group is a common motif in many pharmaceuticals and the ethylamine groups could potentially be involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the triazine ring at the core, with the various substituents attached. The presence of the nitrogen atoms in the ring and the amine groups could result in various hydrogen bonding interactions .Chemical Reactions Analysis

As a triazine derivative, this compound could potentially undergo reactions at the nitrogen atoms in the triazine ring or at the amine groups. The chlorophenyl group might also be able to participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar triazine ring and amine groups could result in the compound having some degree of solubility in polar solvents .Applications De Recherche Scientifique

Antimicrobial Applications

Studies have demonstrated the use of triazine derivatives for antimicrobial applications. For instance, triazine-based compounds have shown potential in treating cellulose fibers to produce biocidal materials. Upon treatment with diluted household bleach, these materials exhibit excellent antimicrobial properties against both Gram-positive and Gram-negative bacteria, offering a sustainable approach to producing antimicrobial textiles (Zhiming Jiang et al., 2014). Additionally, the regenerability and stability of antibacterial cellulose containing triazine N-halamine highlight the potential for durable and renewable antimicrobial functions, making it suitable for a broad range of applications (Lin Li et al., 2016).

Material Science

In material science, triazine derivatives have been utilized to improve the flame retardancy of polypropylene composites. The synthesis of sym-2,4,6-trisubstituted-s-triazine derivatives and their incorporation into polypropylene have shown to significantly enhance flame retardant properties, marking an important step towards safer and more sustainable materials (A. Aldalbahi et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-N-(4-chlorophenyl)-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN6.ClH/c1-3-15-11-18-12(16-4-2)20-13(19-11)17-10-7-5-9(14)6-8-10;/h5-8H,3-4H2,1-2H3,(H3,15,16,17,18,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMOAOOIEVQWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)NCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2533950.png)

![N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2533951.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2533955.png)

![N-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2533958.png)

![2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2533961.png)

![tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol](/img/structure/B2533967.png)

![2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2533969.png)

![2-(methylsulfanyl)-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2533972.png)